molecular formula C29H29NO6 B613428 Fmoc-L-Glu(2-phenylisopropyloxy)-OH CAS No. 200616-39-3

Fmoc-L-Glu(2-phenylisopropyloxy)-OH

Cat. No.: B613428
CAS No.: 200616-39-3
M. Wt: 487,54 g/mole
InChI Key: NPNRKQDJIWMHNG-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Glu(2-phenylisopropyloxy)-OH, also known as Fmoc-L-glutamic acid 5-(2-phenylisopropyl) ester, is a derivative of glutamic acid. It is commonly used in the field of peptide synthesis, particularly in the preparation of cyclic peptides. The compound is characterized by its white to pale yellow powder appearance and has a molecular formula of C29H29NO6 with a molecular weight of 487.56 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Glu(2-phenylisopropyloxy)-OH involves the protection of the glutamic acid side chain with a 2-phenylisopropyl group. This protection is crucial for the selective removal of the protecting group in the presence of other protecting groups. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Glu(2-phenylisopropyloxy)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for the selective removal of the 2-phenylisopropyl group.

    Piperidine: Used for the removal of the Fmoc group.

    Dichloromethane (DCM): and : Common solvents used in these reactions.

Major Products Formed

    Fmoc-L-Glu-OH: Formed after the removal of the 2-phenylisopropyl group.

    L-Glu-OH: Formed after the removal of both the Fmoc and 2-phenylisopropyl groups.

Scientific Research Applications

Chemistry

Fmoc-L-Glu(2-phenylisopropyloxy)-OH is widely used in solid-phase peptide synthesis (SPPS) for the preparation of cyclic peptides. The selective removal of the 2-phenylisopropyl group allows for the formation of peptide bonds in a controlled manner .

Biology and Medicine

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins, which are essential for drug development and production.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Glu-OH: Lacks the 2-phenylisopropyl group, making it less selective in certain reactions.

    Fmoc-L-Asp(2-phenylisopropyloxy)-OH: Similar structure but with aspartic acid instead of glutamic acid.

Uniqueness

Fmoc-L-Glu(2-phenylisopropyloxy)-OH is unique due to its selective protection of the glutamic acid side chain, which allows for the controlled synthesis of cyclic peptides. This selectivity makes it a valuable tool in peptide synthesis and pharmaceutical research .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNRKQDJIWMHNG-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718516
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200616-39-3
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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